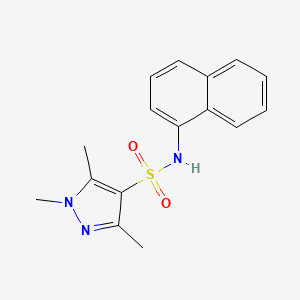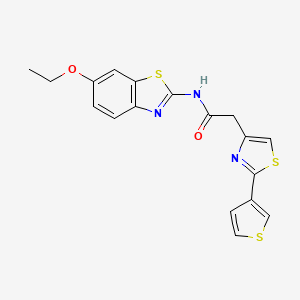
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate, commonly known as ethyl cyano(4-nitrophenyl) phenyl ester or NPPB, is a chemical compound that is widely used in scientific research. NPPB is a potent inhibitor of chloride channels and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of NPPB involves the inhibition of chloride channels. NPPB binds to the extracellular domain of chloride channels, causing a conformational change that inhibits the flow of chloride ions across the membrane. NPPB has been shown to be a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels with varying degrees of potency.
Biochemical and Physiological Effects
NPPB has several biochemical and physiological effects that have been extensively studied. NPPB has been shown to inhibit CFTR-mediated chloride transport in epithelial cells, which has implications for the treatment of cystic fibrosis. NPPB has also been shown to inhibit VRAC-mediated anion transport in various cell types, including cancer cells, which has implications for the treatment of cancer. NPPB has been shown to inhibit CaCC-mediated chloride transport in smooth muscle cells, which has implications for the treatment of asthma and other respiratory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
NPPB has several advantages for lab experiments. It is a potent inhibitor of chloride channels, making it a useful tool for studying the role of chloride channels in various physiological processes. NPPB is also relatively easy to synthesize, making it readily available for research purposes. However, NPPB also has some limitations for lab experiments. It is a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels with varying degrees of potency. This can make it difficult to study the specific role of a particular chloride channel in a given physiological process.
Orientations Futures
There are several future directions for NPPB research. One area of interest is the development of more specific inhibitors of chloride channels. This would allow researchers to study the specific role of a particular chloride channel in a given physiological process. Another area of interest is the development of NPPB analogs with improved potency and specificity. This would allow researchers to more effectively inhibit chloride channels and study their role in various physiological processes. Finally, there is interest in the development of NPPB-based therapies for the treatment of cystic fibrosis, cancer, asthma, and other respiratory disorders.
Méthodes De Synthèse
The synthesis of NPPB is a multi-step process that involves several chemical reactions. The first step is the nitration of 2-chloro-4-nitrophenol to form 2-chloro-4,6-dinitrophenol. The second step is the reaction of 2-chloro-4,6-dinitrophenol with ethyl 4-bromobenzoate to form ethyl 4-(2-chloro-4,6-dinitrophenoxy)benzoate. The final step is the reaction of ethyl 4-(2-chloro-4,6-dinitrophenoxy)benzoate with sodium cyanide to form ethyl 4-(2-cyano-4-nitrophenoxy)benzoate or NPPB.
Applications De Recherche Scientifique
NPPB is widely used in scientific research as a potent inhibitor of chloride channels. Chloride channels are transmembrane proteins that play a crucial role in the regulation of cellular homeostasis. NPPB has been shown to inhibit several types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR) channels, volume-regulated anion channels (VRACs), and calcium-activated chloride channels (CaCCs). NPPB has been used to study the role of chloride channels in various physiological processes, including cell volume regulation, ion transport, and signal transduction.
Propriétés
IUPAC Name |
ethyl 4-(2-cyano-4-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-22-16(19)11-3-6-14(7-4-11)23-15-8-5-13(18(20)21)9-12(15)10-17/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEVHMVEUOGDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7682699.png)
![N-(3-chlorophenyl)-3-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)benzenesulfonamide](/img/structure/B7682707.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682715.png)
![2-[[2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7682720.png)
![2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)

![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)

![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)
![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)